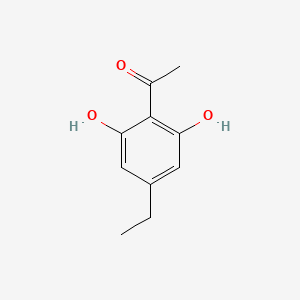
Ethanone, 1-(4-ethyl-2,6-dihydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(4-ethyl-2,6-dihydroxyphenyl)-: is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . It is also known by its systematic name 4’-ethyl-2’,6’-dihydroxyacetophenone . This compound is characterized by the presence of an ethanone group attached to a phenyl ring substituted with ethyl and dihydroxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethanone, 1-(4-ethyl-2,6-dihydroxyphenyl)- typically begins with the selection of appropriate starting materials such as 4-ethylphenol and acetyl chloride.
Reaction Conditions: The reaction involves the acetylation of 4-ethylphenol using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Ethanone, 1-(4-ethyl-2,6-dihydroxyphenyl)- can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Ethanone, 1-(4-ethyl-2,6-dihydroxyphenyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving phenolic compounds. It may also serve as a model compound for investigating the metabolic pathways of similar phenolic substances.
Medicine: The compound has potential applications in medicinal chemistry. It can be used as a starting material for the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: In the industrial sector, Ethanone, 1-(4-ethyl-2,6-dihydroxyphenyl)- can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(4-ethyl-2,6-dihydroxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound may participate in redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Ethanone, 1-(2,4-dihydroxyphenyl)-: This compound has similar structural features but differs in the position of the hydroxyl groups.
Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)-: This compound contains a methoxy group in addition to the hydroxyl groups.
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: This compound has a chloro substituent instead of an ethyl group.
Uniqueness: Ethanone, 1-(4-ethyl-2,6-dihydroxyphenyl)- is unique due to the presence of the ethyl group at the 4-position, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
209746-96-3 |
|---|---|
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
1-(4-ethyl-2,6-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C10H12O3/c1-3-7-4-8(12)10(6(2)11)9(13)5-7/h4-5,12-13H,3H2,1-2H3 |
Clave InChI |
FUPNPPIBFSGMGK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C(=C1)O)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















